molecular formula C23H27N3O4S B11212008 N-[2-(piperidin-1-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide

N-[2-(piperidin-1-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B11212008
M. Wt: 441.5 g/mol
InChI Key: PBEKLJHHVDYKMQ-UHFFFAOYSA-N
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Description

N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound featuring both piperidine and pyrrolidine moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activity and ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrrolidine intermediates, followed by their coupling with a benzamide derivative. Common synthetic methods include:

    Cyclization Reactions: Formation of the piperidine and pyrrolidine rings through cyclization of appropriate precursors.

    Amidation: Coupling of the piperidine and pyrrolidine intermediates with benzoyl chloride derivatives under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and automated reaction setups are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic applications in treating diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-2-(TRIFLUOROMETHYL)BENZAMIDE
  • N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-3-(MORPHOLINE-1-SULFONYL)BENZAMIDE

Uniqueness

N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is unique due to its specific combination of piperidine and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[2-(piperidine-1-carbonyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C23H27N3O4S/c27-22(18-9-8-10-19(17-18)31(29,30)26-15-6-7-16-26)24-21-12-3-2-11-20(21)23(28)25-13-4-1-5-14-25/h2-3,8-12,17H,1,4-7,13-16H2,(H,24,27)

InChI Key

PBEKLJHHVDYKMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4

Origin of Product

United States

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